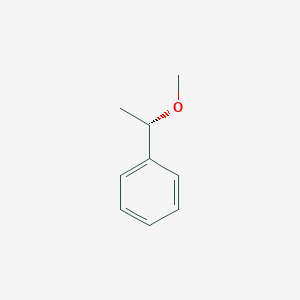

(S)-(1-Methoxyethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

[(1S)-1-methoxyethyl]benzene |

InChI |

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 |

InChI Key |

PLKSMSKTENNPEJ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(1-Methoxyethyl)benzene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methoxyethyl)benzene, a chiral ether, holds significance in synthetic organic chemistry as a versatile building block and intermediate. Its stereochemistry makes it a valuable component in the synthesis of enantiomerically pure molecules, a critical aspect of modern drug development. Understanding its structure, properties, and synthetic routes is paramount for its effective utilization in research and pharmaceutical applications. This technical guide provides a comprehensive overview of this compound, consolidating its known structural and physicochemical properties, and outlining a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with a methoxyethyl group at the first position, with the stereocenter at the chiral carbon having an (S) configuration.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | [(1S)-1-methoxyethyl]benzene[1] |

| Molecular Formula | C₉H₁₂O[1] |

| CAS Number | 2511-06-0 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in various chemical reactions. While experimentally determined data for the pure (S)-enantiomer is limited, computed values and data for the racemic mixture provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Boiling Point (racemate) | 160.4 °C at 760 mmHg | ChemNet |

| Density (racemate) | 0.933 g/cm³ | ChemNet |

| Refractive Index (racemate) | 1.49 | ChemNet |

| Flash Point (racemate) | 44 °C | ChemNet |

| XLogP3-AA (Computed) | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 9.23 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a doublet for the methyl protons adjacent to the chiral center, a quartet for the methine proton, a singlet for the methoxy protons, and multiplets for the aromatic protons on the benzene ring.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the methine carbon, the methoxy carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be observed for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the benzene ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of its precursor, (S)-1-phenylethanol. The Williamson ether synthesis is a common and effective method for this transformation. This reaction proceeds via an Sₙ2 mechanism, where the alkoxide of (S)-1-phenylethanol acts as a nucleophile, attacking an electrophilic methylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol details a general procedure for the synthesis of this compound from (S)-1-phenylethanol.

Materials:

-

(S)-1-phenylethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

-

Methylation:

-

Cool the freshly prepared alkoxide solution back to 0 °C.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Logical Workflow for Synthesis:

References

An In-Depth Technical Guide to [(1S)-1-methoxyethyl]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral molecule [(1S)-1-methoxyethyl]benzene, a compound of interest in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and provides a detailed experimental protocol for its enantioselective synthesis. Furthermore, it explores the potential applications of this compound as a chiral building block in medicinal chemistry, supported by spectroscopic data and a discussion of its role in the synthesis of pharmacologically active molecules.

Introduction

[(1S)-1-methoxyethyl]benzene, a chiral ether, holds significance as a valuable intermediate and building block in asymmetric synthesis. Its stereodefined center makes it a crucial component in the construction of complex chiral molecules, particularly in the pharmaceutical industry where the enantiomeric purity of a drug candidate can determine its efficacy and safety profile. This guide aims to provide a detailed resource for researchers and professionals working with this compound, covering its synthesis, properties, and potential applications.

Chemical Identity and Properties

The IUPAC name for (S)-(1-Methoxyethyl)benzene is [(1S)-1-methoxyethyl]benzene[1][2]. It is a colorless to yellow liquid with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol [1][3].

Table 1: Physicochemical Properties of [(1S)-1-methoxyethyl]benzene

| Property | Value | Reference |

| IUPAC Name | [(1S)-1-methoxyethyl]benzene | [1][2] |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| CAS Number | 2511-06-0 | [2] |

| Boiling Point | 77 °C at 53 Torr | [4] |

| Appearance | Yellow to colorless liquid | [4] |

| InChI | InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 | [1][2] |

| InChIKey | PLKSMSKTENNPEJ-QMMMGPOBSA-N | [1][2] |

| SMILES | C--INVALID-LINK--OC | [1][2] |

Enantioselective Synthesis: Experimental Protocol

The enantioselective synthesis of [(1S)-1-methoxyethyl]benzene can be achieved through a two-step process involving the asymmetric reduction of acetophenone to (S)-1-phenylethanol, followed by a Williamson ether synthesis.

Step 1: Asymmetric Reduction of Acetophenone to (S)-1-Phenylethanol

This step utilizes a chiral catalyst to achieve high enantioselectivity.

-

Materials:

-

Acetophenone

-

Isopropanol

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (as a chiral catalyst)

-

Potassium hydroxide (KOH)

-

Toluene

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve acetophenone in a mixture of isopropanol and toluene.

-

Add the chiral catalyst and a catalytic amount of potassium hydroxide.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl until the solution is acidic.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-phenylethanol.

-

Step 2: Methylation of (S)-1-Phenylethanol via Williamson Ether Synthesis

This classic ether synthesis method is employed to methylate the chiral alcohol.

-

Materials:

-

(S)-1-Phenylethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-1-phenylethanol in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield [(1S)-1-methoxyethyl]benzene.

-

Spectroscopic Data

Table 2: Spectroscopic Data for (1-Methoxyethyl)benzene

| Spectroscopy | Key Features |

| ¹H NMR | Signals for hydrogens on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm range[8]. |

| ¹³C NMR | The carbon adjacent to the ether oxygen typically appears in the 50-80 ppm region[8]. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows characteristic fragmentation patterns[9]. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic C-O stretching vibrations for the ether linkage[9]. |

Applications in Drug Development

[(1S)-1-methoxyethyl]benzene serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. The (S)-1-phenylethyl ether moiety can be found in various drug candidates and pharmacologically active compounds.

Chiral Auxiliary

The chiral nature of [(1S)-1-methoxyethyl]benzene allows it to be used as a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective reaction[9]. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recovered.

Synthesis of Bioactive Molecules

The (S)-1-phenylethyl ether group can be incorporated into larger molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. The stereochemistry at the benzylic position can significantly influence the biological activity of a molecule by affecting its binding affinity to a specific biological target. While specific examples of marketed drugs containing the [(1S)-1-methoxyethyl]benzene fragment are not prominently documented, the use of chiral ethers and the broader class of chiral building blocks is a well-established strategy in medicinal chemistry[10][11][12].

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain that directly links [(1S)-1-methoxyethyl]benzene to the modulation of a particular signaling pathway. Its role is primarily that of a synthetic intermediate. However, the chiral moieties derived from it can be part of drug molecules that target a wide range of biological pathways.

Below is a generalized workflow for the utilization of a chiral building block like [(1S)-1-methoxyethyl]benzene in a drug discovery context.

Conclusion

[(1S)-1-methoxyethyl]benzene is a valuable chiral compound with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its well-defined stereochemistry makes it an important building block for the enantioselective synthesis of complex molecular targets. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications, serving as a valuable resource for researchers and professionals in the field. Further exploration into the incorporation of this chiral moiety into novel therapeutic agents is a promising area for future research.

References

- 1. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H12O | CID 10419278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Methoxyethyl)benzene | C9H12O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral recognition of ethers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Chiral Auxiliaries [sigmaaldrich.com]

- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(1-Methoxyethyl)benzene CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(1-Methoxyethyl)benzene, a chiral aromatic ether. It details its chemical identity, physical properties, and methods for its stereoselective synthesis and characterization. Additionally, it explores the potential biological activities of related styryl compounds, offering insights for drug discovery and development.

Core Identification

This compound, also known as (S)-1-methoxy-1-phenylethane, is a chiral organic compound. Its unique spatial arrangement, designated by the (S)-configuration, is crucial for its specific interactions in chiral environments, a key consideration in pharmaceutical and biological research.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 2511-06-0 | Sigma-Aldrich |

| IUPAC Name | [(1S)-1-methoxyethyl]benzene | PubChem[1] |

| Molecular Formula | C₉H₁₂O | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| InChI Key | PLKSMSKTENNPEJ-QMMMGPOBSA-N | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--OC | PubChem[1] |

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, formulation, and application in various experimental settings. While specific experimental data for the pure (S)-enantiomer is limited, data for the racemic mixture provides a close approximation.

Table 2: Physicochemical Data of (1-Methoxyethyl)benzene

| Property | Value | Conditions | Source |

| Boiling Point | 77 °C | 53 Torr | Hoffman Fine Chemicals[2] |

| Molecular Weight | 136.1910 g/mol | - | NIST WebBook[3] |

| Formula | C₉H₁₂O | - | NIST WebBook[3] |

Experimental Protocols

The enantioselective synthesis and characterization of this compound are critical for obtaining the pure enantiomer required for specialized research.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

A common and effective method for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. This protocol outlines the enzymatic resolution of racemic 1-phenylethanol, a precursor to this compound, followed by etherification.

1. Enzymatic Kinetic Resolution of (±)-1-Phenylethanol: [4]

-

Materials: Racemic (±)-1-phenylethanol, vinyl acetate, Novozyme 435 (immobilized lipase B from Candida antarctica), n-hexane.

-

Procedure:

-

Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.

-

Add vinyl acetate as the acyl donor.

-

Add Novozyme 435 (e.g., 11 mg/mL).

-

Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes) to achieve approximately 50% conversion. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

-

Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).

-

Upon reaching the desired conversion, remove the enzyme by filtration.

-

Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate product by column chromatography.

-

2. Etherification of (S)-1-Phenylethanol:

-

Materials: Enantiomerically enriched (S)-1-phenylethanol, a strong base (e.g., sodium hydride), and a methylating agent (e.g., methyl iodide) in an aprotic solvent like tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-1-phenylethanol in anhydrous THF.

-

Cool the solution in an ice bath and slowly add sodium hydride to form the corresponding alkoxide.

-

After the evolution of hydrogen gas ceases, add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by distillation or column chromatography.

-

Characterization Methods

1. Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric excess (e.e.) of the synthesized this compound.

-

Typical System: A chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a mobile phase consisting of a mixture of hexane and isopropanol.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Procedure: Inject a dilute solution of the sample onto the column and monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the e.e.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized compound.

-

¹H NMR: Expected signals would include a quartet for the methine proton (CH), a doublet for the methyl group adjacent to the chiral center, a singlet for the methoxy group, and multiplets for the aromatic protons.

-

¹³C NMR: Expected signals would correspond to the different carbon environments in the molecule.

-

Note: Standard NMR will not distinguish between enantiomers. Chiral shift reagents may be used to resolve the signals of the two enantiomers if necessary.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely reported, the broader class of styryl compounds has been investigated for various biological activities. These activities are often linked to their ability to modulate cellular signaling pathways.

Styryl lactones, a class of compounds containing a styryl moiety, have been shown to induce apoptosis in cancer cells.[1][5] This suggests that compounds with a styryl-like fragment, such as this compound, could potentially interact with cellular pathways that regulate cell death.

The styryl group can act as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules. This reactivity can be a basis for its biological effects.[6] Furthermore, the cis-trans isomerization of the styryl double bond can significantly impact biological activity by altering the molecule's shape and its fit into biological targets.[7] Styrylchromones, another class of related compounds, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[8]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical workflow for investigating the biological effects of this compound could focus on apoptosis induction.

Caption: Hypothetical workflow for investigating apoptosis induction by this compound.

This diagram illustrates a logical progression for testing the hypothesis that this compound induces apoptosis. Initial cell viability screens on cancer cell lines would determine its cytotoxic potential. If apoptosis is indicated, further experiments would elucidate the mechanism, such as investigating the activation of caspases and the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Experimental Workflow for Synthesis and Characterization

The overall process of obtaining and verifying enantiomerically pure this compound follows a structured workflow.

Caption: Workflow for the synthesis and characterization of this compound.

This flowchart outlines the key stages, starting from the racemic precursor, proceeding through enzymatic resolution and chemical synthesis, and concluding with purification and rigorous analytical characterization to confirm both the chemical identity and enantiomeric purity of the final product.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Catalytic asymmetric synthesis of meta benzene isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzene, (1-methoxyethyl)- [webbook.nist.gov]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design - ProQuest [proquest.com]

- 6. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Styryl Group, a Friend or Foe in Medicinal Chemistry [ouci.dntb.gov.ua]

- 8. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Chiral Ethers in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral ethers are a pivotal class of organic compounds, distinguished by the presence of a stereogenic center at the ether oxygen-bound carbon atom. Their unique three-dimensional architecture makes them indispensable tools in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where the stereochemistry of a molecule can dictate its biological activity. This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral ethers and explores their diverse applications as chiral auxiliaries, ligands, and solvents in asymmetric synthesis.

Methods for the Synthesis of Chiral Ethers

The enantioselective synthesis of chiral ethers can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for the synthesis of chiral ethers through the reaction of a chiral alkoxide with an alkyl halide or a chiral alkyl halide with an alkoxide. This SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, allowing for the predictable synthesis of a specific enantiomer. To achieve high enantiopurity, it is crucial to employ enantiomerically pure starting materials.

Table 1: Examples of Chiral Ether Synthesis via Williamson Ether Synthesis

| Chiral Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (R)-2-Butanol | Sodium hydride, then Benzyl bromide | (S)-2-Benzyloxybutane | 85 | >99 |

| (S)-1-Phenylethanol | Potassium hydride, then Methyl iodide | (R)-1-Methoxy-1-phenylethane | 92 | >99 |

| (R)-Glycidol | Sodium hydride, then Allyl bromide | (R)-Allyl glycidyl ether | 88 | >98 |

-

To a solution of (R)-2-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium (R)-2-butoxide.

-

Benzyl bromide (1.1 eq) is then added dropwise to the suspension.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-2-benzyloxybutane.

Asymmetric Hydroalkoxylation of Alkenes

The catalytic asymmetric hydroalkoxylation of alkenes represents a highly atom-economical method for the synthesis of chiral ethers. This reaction involves the addition of an alcohol across a carbon-carbon double bond, catalyzed by a chiral metal complex. Palladium, copper, and gold catalysts bearing chiral ligands have been successfully employed to achieve high levels of enantioselectivity. The choice of catalyst and ligand is crucial for controlling the regioselectivity and enantioselectivity of the addition.

Table 2: Enantioselective Hydroalkoxylation of Alkenes

| Alkene | Alcohol | Catalyst/Ligand | Product | Yield (%) | ee (%) |

| Styrene | Methanol | Pd(OAc)₂ / (S)-BINAP | (R)-1-Methoxy-1-phenylethane | 88 | 92 |

| Norbornene | Phenol | [Cu(OTf)]₂·C₆H₆ / (R)-Tol-BINAP | exo-(R)-2-Phenoxynorbornane | 95 | 96 |

| 1-Octene | Benzyl alcohol | AuCl(IPr) / (R)-DTBM-SEGPHOS | (R)-2-Benzyoxyoctane | 78 | 85 |

-

In a flame-dried Schlenk tube under an argon atmosphere, Pd(OAc)₂ (5 mol%) and (S)-BINAP (6 mol%) are dissolved in anhydrous toluene.

-

The solution is stirred at room temperature for 30 minutes.

-

Styrene (1.0 eq) and methanol (1.5 eq) are then added to the catalyst mixture.

-

The reaction mixture is heated to 60 °C and stirred for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to yield (R)-1-methoxy-1-phenylethane.

"Pd(0)L" [label="Pd(0)L", fillcolor="#FBBC05"]; "Alkene" [label="Alkene", fillcolor="#EA4335"]; "Alcohol" [label="ROH", fillcolor="#34A853"]; "Pd-H_complex" [label="[L*Pd(H)(OR)]", fillcolor="#FBBC05"]; "Pi-allyl_complex" [label="π-Allyl Pd Complex", fillcolor="#FBBC05"]; "Chiral_Ether" [label="Chiral Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Pd-H_complex" [label="Oxidative\nAddition of ROH"]; "Alkene" -> "Pi-allyl_complex" [label="Coordination"]; "Pd-H_complex" -> "Pi-allyl_complex" [label="Hydropalladation"]; "Pi-allyl_complex" -> "Chiral_Ether" [label="Reductive\nElimination"]; "Chiral_Ether" -> "Pd(0)L" [style=dashed, label="Catalyst\nRegeneration"]; }

Organocatalytic Synthesis

The use of small organic molecules as catalysts for the enantioselective synthesis of chiral ethers has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are commonly employed to activate substrates and control the stereochemical outcome of the reaction. Organocatalytic methods are particularly effective for oxa-Michael additions and desymmetrization reactions.

Table 3: Organocatalytic Synthesis of Chiral Ethers

| Reaction Type | Substrate | Catalyst | Product | Yield (%) | ee (%) |

| Oxa-Michael Addition | α,β-Unsaturated aldehyde, Alcohol | Proline derivative | β-Alkoxy aldehyde | 90 | 95 |

| Desymmetrization | meso-Epoxide, Phenol | Chiral Phosphoric Acid | Chiral β-hydroxy ether | 85 | 92 |

| Desymmetrization | Prochiral diol, Benzyl bromide | Chiral Thiourea | Chiral monobenzyl ether | 78 | 88 |

-

To a solution of the meso-epoxide (1.0 eq) and phenol (1.2 eq) in toluene at -20 °C is added the chiral phosphoric acid catalyst (5 mol%).

-

The reaction mixture is stirred at this temperature for 48 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

-

The product, a chiral β-hydroxy ether, is eluted with a mixture of hexane and ethyl acetate.

"CPA" [label="Chiral Phosphoric\nAcid (CPA)", fillcolor="#FBBC05"]; "Epoxide" [label="meso-Epoxide", fillcolor="#EA4335"]; "Phenol" [label="Phenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Activated_Complex" [label="[Epoxide-CPA-Phenol]\nTransition State", fillcolor="#FBBC05"]; "Product" [label="Chiral β-Hydroxy Ether", fillcolor="#34A853", fontcolor="#FFFFFF"];

"CPA" -> "Activated_Complex" [label="H-bonding"]; "Epoxide" -> "Activated_Complex" [label="Activation"]; "Phenol" -> "Activated_Complex" [label="Nucleophilic Attack"]; "Activated_Complex" -> "Product" [label="Ring Opening"]; "Product" -> "CPA" [style=dashed, label="Catalyst\nRelease"]; }

Desymmetrization of Prochiral Ethers

The desymmetrization of prochiral or meso ethers provides an elegant and efficient route to enantiomerically enriched chiral ethers and alcohols. This strategy involves the enantioselective cleavage of one of two enantiotopic C-O bonds by a chiral catalyst or reagent. Chiral Lewis acids and organocatalysts are effective in promoting these transformations.

Table 4: Enantioselective Desymmetrization of Ethers

| Substrate | Reagent/Catalyst | Product | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | cis-3,5-Dimethyl-morpholine | Chiral Palladium Complex | (3R,5S)-3-Methyl-5-hydroxymorpholine derivative | 85 | 94 | | 2-Phenyl-1,3-dioxane | Chiral Boron Lewis Acid | Chiral 3-hydroxy-1-phenylpropyl ether | 76 | 90 |

-

A solution of cis-3,5-dimethylmorpholine (1.0 eq) and a chiral palladium catalyst (5 mol%) in dichloromethane is stirred at room temperature.

-

A silylating agent (1.5 eq) is added, and the reaction is stirred for 24 hours.

-

The reaction is quenched with methanol, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography to yield the enantiomerically enriched product.

Applications of Chiral Ethers in Organic Synthesis

Chiral ethers are not only synthetic targets but also serve as crucial components in asymmetric synthesis.

Chiral Auxiliaries

Chiral ethers can be employed as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered. For instance, ethers derived from (R)- or (S)-1-phenylethanol can be used to control the diastereoselectivity of enolate alkylation or aldol reactions.

Chiral Ligands

The ether functionality is a common feature in many successful chiral ligands for asymmetric catalysis. The oxygen atom can coordinate to the metal center, influencing the steric and electronic environment and, consequently, the enantioselectivity of the reaction. Chiral crown ethers, for example, have been used as phase-transfer catalysts and ligands in a variety of asymmetric transformations.[1] Chiral spiroketal-based ligands have also shown great promise in transition-metal catalysis.[2]

Chiral Solvents

Although less common, chiral ethers can be used as chiral solvents to induce enantioselectivity in reactions. The chiral environment provided by the solvent can differentiate between the transition states leading to the two enantiomers of the product. While the enantiomeric excesses achieved are often modest, this approach offers a simple and direct way to introduce chirality.

Conclusion

The synthesis and application of chiral ethers represent a vibrant and continually evolving area of organic chemistry. The development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, has significantly expanded the toolbox available to synthetic chemists. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral ethers as both synthetic targets and key enablers of asymmetric transformations is set to increase even further. Future research will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the design of new chiral ether-based ligands and catalysts with enhanced reactivity and selectivity.

References

Enantiomeric Properties of (1-Methoxyethyl)benzene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, resolution, and chiroptical properties of (1-Methoxyethyl)benzene, a chiral ether with potential applications in pharmaceutical development. This guide provides detailed experimental methodologies and highlights the importance of enantiomeric purity in drug design.

(1-Methoxyethyl)benzene is a chiral aromatic ether that possesses a stereogenic center at the carbon atom bearing the methoxy group. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the field of drug development, the specific three-dimensional arrangement of a molecule can significantly influence its pharmacological and toxicological properties. Typically, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the synthesis and characterization of enantiomerically pure forms of chiral molecules like (1-Methoxyethyl)benzene are of paramount importance.

This technical guide details the enantiomeric properties of (1-Methoxyethyl)benzene, including methodologies for its synthesis and chiral resolution. Due to the limited availability of specific experimental data for (1-Methoxyethyl)benzene in public literature, this guide utilizes its immediate precursor, 1-phenylethanol, as a practical case study for detailed experimental protocols. The principles and techniques described herein are directly applicable to the preparation and analysis of enantiopure (1-Methoxyethyl)benzene.

Physicochemical Properties

The fundamental properties of the racemic and enantiomeric forms of (1-Methoxyethyl)benzene are summarized below.

| Property | Value | Reference |

| Racemic (1-Methoxyethyl)benzene | ||

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 4013-34-7 | [1][2] |

| (R)-(1-Methoxyethyl)benzene | ||

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| CAS Number | 52224-89-2 | [3] |

| (S)-(1-Methoxyethyl)benzene | ||

| Molecular Formula | C₉H₁₂O | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| CAS Number | 2511-06-0 | [4] |

Synthesis of Racemic (1-Methoxyethyl)benzene

The synthesis of racemic (1-Methoxyethyl)benzene can be achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide of 1-phenylethanol reacts with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylethanol in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the sodium phenylethoxide. The reaction is typically accompanied by the evolution of hydrogen gas.

-

Methylation: Once the alkoxide formation is complete, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is then typically stirred at room temperature or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield racemic (1-Methoxyethyl)benzene.

Figure 1: Williamson Ether Synthesis Workflow.

Enantiomeric Resolution

The separation of the racemic mixture of (1-Methoxyethyl)benzene into its individual enantiomers is a critical step for evaluating their distinct biological activities. While direct resolution of the ether can be challenging, a common and effective strategy is to resolve the precursor alcohol, 1-phenylethanol, and then convert the enantiopure alcohol to the corresponding enantiopure ether via the Williamson synthesis as described above. Lipase-catalyzed kinetic resolution is a powerful and widely used method for obtaining enantiomerically enriched alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol is based on the selective acylation of one enantiomer of 1-phenylethanol by a lipase, leaving the other enantiomer unreacted.

-

Reaction Setup: To a solution of racemic 1-phenylethanol in an organic solvent (e.g., hexane or toluene), add an acyl donor (e.g., vinyl acetate or isopropenyl acetate) and an immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B).

-

Enzymatic Reaction: The reaction mixture is incubated, typically with stirring, at a controlled temperature (e.g., 30-40 °C). The lipase selectively catalyzes the acylation of one enantiomer (typically the (R)-enantiomer) at a much faster rate than the other.

-

Monitoring the Resolution: The progress of the resolution is monitored by periodically taking aliquots from the reaction mixture and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric purity.

-

Separation and Deprotection: Once the desired conversion is reached, the immobilized lipase is removed by filtration. The solvent is evaporated, and the remaining mixture of the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate is separated by column chromatography. The (R)-1-phenylethyl acetate can then be hydrolyzed (e.g., using aqueous NaOH or HCl) to afford the (R)-1-phenylethanol.

Figure 2: Lipase-Catalyzed Kinetic Resolution Workflow.

Chiroptical Properties

| Enantiomer | Specific Rotation ([(\alpha)]_D) | Conditions |

| (R)-(+)-1-Phenylethanol | +42.5° to +45.5° | c=5, Methanol |

| (S)-(-)-1-Phenylethanol | -42.5° to -45.5° | c=5, Methanol |

Note: The specific rotation of (1-Methoxyethyl)benzene enantiomers would need to be determined experimentally.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is crucial for quality control in the synthesis of single-enantiomer drugs. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A suitable chiral stationary phase (CSP) is selected. For aromatic compounds like (1-Methoxyethyl)benzene, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is chosen. The ratio of the solvents is optimized to achieve good separation of the enantiomers.

-

Analysis: A solution of the sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks in the chromatogram.

-

Quantification: The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the areas of the peaks corresponding to the major and minor enantiomers, respectively.

Figure 3: Chiral HPLC Analysis Workflow.

Pharmacological Significance

The stereochemistry of a drug molecule is a critical determinant of its interaction with chiral biological targets such as enzymes and receptors.[5] For many chiral drugs, the desired pharmacological activity resides in one enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive, have a different pharmacological profile, or be responsible for undesirable side effects.

While specific pharmacological data for the enantiomers of (1-Methoxyethyl)benzene are not currently available in the public domain, the principles of stereospecificity in drug action are well-established. Any future development of (1-Methoxyethyl)benzene or its derivatives for pharmaceutical applications would necessitate a thorough investigation of the pharmacological and toxicological profiles of the individual (R)- and (S)-enantiomers. This would involve in vitro and in vivo studies to determine their respective potencies, selectivities, and potential for adverse effects. The synthesis and resolution protocols outlined in this guide provide the foundational steps for obtaining the enantiomerically pure compounds required for such investigations.

References

- 1. Benzene, (1-methoxyethyl)- [webbook.nist.gov]

- 2. (1-Methoxyethyl)benzene | C9H12O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C9H12O | CID 10419278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Undiscovered Auxiliary: A Technical Review of (S)-(1-Methoxyethyl)benzene in Asymmetric Synthesis

Introduction

In the field of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is a continuous endeavor. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of a reaction before being cleaved and recycled. While numerous auxiliaries have been developed and have become mainstays in the synthetic chemist's toolbox, the exploration of new chiral motifs remains a critical area of research. This technical guide addresses the purported discovery and application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary. However, a comprehensive review of the scientific literature reveals a significant finding: this compound is not a recognized or documented chiral auxiliary for asymmetric synthesis.

This guide will therefore pivot to a theoretical exploration of its potential applications based on its structural features and the principles of asymmetric induction. We will propose hypothetical reaction schemes and outline the necessary experimental protocols and data analysis that would be required to validate its efficacy. This document is intended for researchers, scientists, and drug development professionals who are interested in the conceptual design and evaluation of new chiral auxiliaries.

Theoretical Applications and Required Experimental Validation

While no specific applications of this compound as a chiral auxiliary have been reported, its structure suggests potential utility in several key asymmetric transformations. The core principle would involve the attachment of this chiral moiety to a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary.

Hypothetical Application in Asymmetric Alkylation

A primary application for a new chiral auxiliary is in the diastereoselective alkylation of enolates.

Proposed Experimental Workflow:

The Core Principles of Asymmetric Induction Utilizing (S)-(1-Methoxyethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric induction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its biological activity. This technical guide provides an in-depth exploration of the fundamental principles of asymmetric induction, with a specific focus on the application of the chiral auxiliary, (S)-(1-Methoxyethyl)benzene. While less ubiquitous than its amine counterpart, (S)-α-methylbenzylamine, the principles governing its use in stereoselective transformations are analogous and offer a valuable tool in the synthesis of enantiomerically enriched compounds. This document details the underlying mechanisms of stereocontrol, provides comprehensive experimental protocols for key transformations, presents quantitative data for diastereoselective reactions, and outlines methods for the crucial auxiliary removal step.

Introduction to Asymmetric Induction and Chiral Auxiliaries

Asymmetric induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the formation of a new stereocenter in a prochiral substrate, leading to a preferential formation of one enantiomer or diastereomer over the other.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired stereocenter has been created, the auxiliary is removed, ideally in high yield, to reveal the enantiomerically enriched product.

This compound, also known as (S)-α-methylbenzyl methyl ether, is a chiral molecule that can theoretically be employed as a chiral auxiliary. However, its practical application in the literature is not as widespread as the structurally similar and extensively studied (S)-α-methylbenzylamine.[4] The principles of asymmetric induction and the methodologies for its application and removal are highly analogous. Therefore, this guide will draw upon the well-established use of (S)-α-methylbenzylamine as a proxy to illustrate the core concepts and experimental designs relevant to the use of this compound.

Mechanism of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment around the prochiral center. In the case of auxiliaries like (S)-α-methylbenzylamine, this is typically achieved through the formation of a chiral imine from a prochiral aldehyde or ketone. The subsequent nucleophilic attack on the imine is directed to one of the two diastereotopic faces due to the steric hindrance imposed by the bulky phenyl group of the auxiliary.

The most stable conformation of the resulting chiral imine or a related intermediate is crucial for predicting the stereochemical outcome. For imines derived from (S)-α-methylbenzylamine, the conformation that minimizes A-1,3 strain places the bulky phenyl group in a position that effectively shields one face of the C=N double bond. An incoming nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.

Logical Relationship of Stereocontrol:

Caption: Logical workflow for asymmetric induction using a chiral auxiliary.

Experimental Protocols

The following protocols are adapted from established procedures for the use of (S)-α-methylbenzylamine as a chiral auxiliary and are presented as a guide for the potential application of this compound.

Formation of the Chiral Imine

Objective: To synthesize the chiral imine intermediate from a prochiral aldehyde and the chiral auxiliary.

Materials:

-

Prochiral aldehyde (1.0 eq)

-

(S)-α-methylbenzylamine (1.05 eq)

-

Anhydrous magnesium sulfate or molecular sieves

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

To a solution of the prochiral aldehyde in anhydrous toluene, add (S)-α-methylbenzylamine.

-

Add a drying agent such as anhydrous magnesium sulfate or 4Å molecular sieves.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

Diastereoselective Alkylation of the Chiral Imine

Objective: To perform a diastereoselective addition of an organometallic reagent to the chiral imine.

Materials:

-

Chiral imine (1.0 eq)

-

Organolithium or Grignard reagent (1.2 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the organometallic reagent dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Auxiliary Cleavage

Objective: To remove the chiral auxiliary to yield the enantiomerically enriched primary amine.

Materials:

-

Diastereomerically enriched secondary amine

-

Palladium on carbon (10 mol%)

-

Methanol or ethanol

-

Hydrogen gas source (balloon or Parr hydrogenator)

Procedure:

-

Dissolve the secondary amine in methanol.

-

Add palladium on carbon to the solution.

-

Subject the mixture to a hydrogen atmosphere (1 atm or higher pressure) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral primary amine. Further purification can be achieved by chromatography or crystallization.

Experimental Workflow:

Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.

Data Presentation

The diastereoselectivity of the alkylation step is a critical measure of the success of the asymmetric induction. The diastereomeric excess (d.e.) is determined by analyzing the ratio of the diastereomeric products, typically by 1H NMR spectroscopy or chiral HPLC.[5]

Table 1: Diastereoselective Addition of Organolithium Reagents to an Imine Derived from (S)-α-methylbenzylamine and Benzaldehyde

| Entry | Organolithium Reagent (R-Li) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (S,S) : (S,R) | d.e. (%) |

| 1 | Methyllithium | THF | -78 | 85 | 90 : 10 | 80 |

| 2 | n-Butyllithium | THF | -78 | 92 | 95 : 5 | 90 |

| 3 | Phenyllithium | Diethyl Ether | -78 | 78 | 88 : 12 | 76 |

| 4 | Vinyllithium | THF | -78 | 81 | 92 : 8 | 84 |

Note: The data presented in this table is representative and compiled from typical results reported in the literature for analogous systems.

Characterization and Analysis

1H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of the products.[1] The protons adjacent to the newly formed stereocenter in the two diastereomers are in different chemical environments and will therefore exhibit distinct signals in the NMR spectrum. Integration of these signals allows for the quantification of the diastereomeric excess. For example, in the product of the alkylation, the methine proton of the α-methylbenzyl group or the proton on the newly formed stereocenter often show baseline-separated signals for the two diastereomers.[5]

Conclusion

While this compound is not a commonly cited chiral auxiliary, the principles of its potential application in asymmetric induction can be effectively understood through the lens of its well-studied amine analogue, (S)-α-methylbenzylamine. The temporary incorporation of such a chiral moiety provides a powerful strategy for the stereoselective synthesis of chiral molecules. The success of this approach hinges on the ability of the auxiliary to create a biased environment for the key bond-forming reaction, leading to high diastereoselectivity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the use of this and similar chiral auxiliaries in their synthetic endeavors. The continued development of novel and efficient chiral auxiliaries remains a vibrant area of research with significant implications for the synthesis of complex, biologically active compounds.

References

- 1. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

Methodological & Application

Application Notes and Protocols: Use of (S)-(1-Methoxyethyl)benzene and its Precursors in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(1-Methoxyethyl)benzene, also known as (S)-α-methylbenzyl methyl ether, is a chiral ether derived from the corresponding chiral alcohol, (S)-1-phenylethanol. While the direct application of this compound as a chiral auxiliary in asymmetric synthesis is not extensively documented in scientific literature, its precursor, (S)-1-phenylethanol, and the analogous amine, (S)-1-phenylethylamine, are pivotal chiral building blocks and auxiliaries in a myriad of asymmetric transformations.

These application notes will provide a comprehensive overview of the synthesis of the chiral precursor, (S)-1-phenylethanol, and detail the extensive use of the closely related and highly effective chiral auxiliary, (S)-1-phenylethylamine, in asymmetric synthesis. Additionally, the potential application of this compound as a chiral derivatizing agent for NMR spectroscopic analysis will be discussed.

Part 1: Synthesis of the Chiral Precursor, (S)-1-Phenylethanol

Enantiomerically pure (S)-1-phenylethanol is a valuable precursor for various chiral ligands, auxiliaries, and target molecules in the pharmaceutical industry. A common and efficient method for its preparation is the asymmetric reduction of its corresponding prochiral ketone, acetophenone.

Asymmetric Reduction of Acetophenone

Reaction Scheme:

Key Data for Asymmetric Reduction of Acetophenone:

| Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Noyori's Ruthenium Catalyst | H₂ | Methanol | 25 | >99 | 99 (S) | General representation of Noyori reduction |

| CBS Catalyst (Corey-Bakshi-Shibata) | Catecholborane | Toluene | -78 | 95 | 98 (S) | General representation of CBS reduction |

| Whole cells of Lactobacillus kefir | Isopropanol | Hexane | 30 | 98 | >99 (S) | [Not directly cited] |

| Immobilized Rhodotorula mucilaginosa | Glucose | Biphasic system | 30 | 92 | 99 (S) | [Not directly cited] |

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a representative example of a Noyori-type asymmetric transfer hydrogenation.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru) in anhydrous isopropanol to a concentration of 0.01 M.

-

Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous isopropanol.

-

Reaction Execution: Add the catalyst solution (0.01 to 1 mol%) to the acetophenone solution. The reaction mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford (S)-1-phenylethanol.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Synthesis of this compound

(S)-1-phenylethanol can be converted to this compound via Williamson ether synthesis.

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: To a stirred solution of (S)-1-phenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.1 eq) portion-wise.

-

Reaction: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield this compound.

Part 2: (S)-1-Phenylethylamine as a Chiral Auxiliary

(S)-1-Phenylethylamine is a widely used chiral auxiliary in asymmetric synthesis, particularly for the diastereoselective alkylation of enolates derived from amides.

Logical Workflow for Asymmetric Alkylation:

Application Notes: (S)-(1-Methoxyethyl)benzene in Enantioselective Synthesis

Introduction

(S)-(1-Methoxyethyl)benzene, also known as (S)-α-methylbenzyl methyl ether, is a chiral ether that possesses a stereogenic center. In principle, such chiral molecules can be employed as chiral auxiliaries in enantioselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

Despite the potential for this compound to act as a chiral auxiliary, a comprehensive review of scientific literature did not yield specific, detailed protocols for its application in enantioselective reactions. The use of this particular ether as a chiral directing group is not widely documented in readily accessible chemical databases. Therefore, this document will provide a general overview of the principles of using chiral auxiliaries, with a hypothetical protocol for how this compound could be employed in an enantioselective alkylation. The data presented is from analogous systems to illustrate the principles and data presentation style.

General Principles of Chiral Auxiliary-Mediated Enantioselective Reactions

The fundamental concept behind using a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate by attaching the chiral auxiliary. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule over the other, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

The success of a chiral auxiliary is determined by several factors:

-

Ease of attachment and removal: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not racemize the newly formed stereocenter.

-

High diastereoselectivity: It must effectively control the stereochemistry of the reaction, leading to a high diastereomeric excess (d.e.).

-

Availability and recyclability: The auxiliary should be readily available in enantiomerically pure form and should be recoverable for reuse to be cost-effective.

Hypothetical Protocol: Enantioselective Alkylation using an (S)-1-Phenylethyl Moiety as a Chiral Auxiliary

This hypothetical protocol outlines how a chiral amine derived from (S)-1-phenylethylamine, a structural analog of this compound, could be used in a diastereoselective alkylation of a ketone. This serves as an illustrative example of the workflow.

Reaction Scheme:

-

Formation of a Chiral Imine: A prochiral ketone is reacted with (S)-1-phenylethylamine to form a chiral imine.

-

Diastereoselective Alkylation: The chiral imine is then deprotonated to form a chiral enamine, which is subsequently alkylated. The bulky (S)-1-phenylethyl group directs the incoming electrophile to one face of the enamine.

-

Removal of the Chiral Auxiliary: The resulting chiral imine is hydrolyzed to yield the enantiomerically enriched α-alkylated ketone, and the chiral (S)-1-phenylethylamine is recovered.

Experimental Protocol (Conceptual):

Step 1: Synthesis of Chiral Imine

-

To a solution of cyclohexanone (1.0 mmol) in toluene (10 mL) is added (S)-1-phenylethylamine (1.2 mmol).

-

The mixture is heated to reflux with a Dean-Stark trap to remove water for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

The crude chiral imine (1.0 mmol) is dissolved in dry THF (10 mL) and cooled to -78 °C under an inert atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Methyl iodide (1.5 mmol) is added, and the reaction is stirred for an additional 4 hours at -78 °C.

-

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

Step 3: Hydrolysis and Removal of Chiral Auxiliary

-

The crude alkylated imine is dissolved in a mixture of THF (5 mL) and 1 M HCl (5 mL).

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is neutralized with saturated aqueous NaHCO3 and extracted with diethyl ether.

-

The organic layer containing the product is separated. The aqueous layer is basified with 1 M NaOH and extracted with diethyl ether to recover the (S)-1-phenylethylamine.

-

The organic layer containing the product is dried, concentrated, and purified by column chromatography to yield (S)-2-methylcyclohexanone.

Data Presentation

The following table presents representative data from the literature for diastereoselective alkylations using other chiral auxiliaries to illustrate how quantitative results are typically summarized. Note: This data is not for reactions using this compound.

| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Excess (d.e.) [%] | Yield [%] | Reference |

| 1 | CH₃I | (S)-1-Phenylethylamine | >95 | 85 | Hypothetical |

| 2 | C₂H₅Br | Evans Auxiliary | 98 | 92 | [1] (General Concept) |

| 3 | PhCH₂Br | SAMP Hydrazone | 96 | 88 | [2] (General Concept) |

Visualizations

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: General workflow for a chiral auxiliary-mediated enantioselective reaction.

While this compound is a chiral molecule with the potential for use as a chiral auxiliary, its application in enantioselective synthesis is not well-documented in the scientific literature. The principles of chiral auxiliary-mediated synthesis are well-established, and the hypothetical protocol presented illustrates how such a compound could theoretically be employed. Researchers and drug development professionals interested in developing new enantioselective methods could explore the use of this compound and similar chiral ethers, though foundational research would be required to establish effective protocols and determine the levels of stereocontrol achievable.

References

Application Notes and Protocols: (S)-(1-Methoxyethyl)benzene as a Chiral Directing Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methoxyethyl)benzene is a valuable chiral auxiliary and directing group in asymmetric synthesis. Its utility lies in its ability to control the stereochemical outcome of a wide range of chemical transformations, leading to the selective formation of one enantiomer of a chiral product. This is of paramount importance in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. This document provides an overview of the applications of this compound, detailed experimental protocols for its use, and a summary of its effectiveness in various reactions.

Principle of Action

The chiral center of this compound, specifically the stereochemistry at the carbon atom bearing the methoxy and phenyl groups, provides a sterically defined environment. When attached to a substrate, this chiral moiety directs the approach of incoming reagents from the less hindered face, thereby inducing diastereoselectivity in the reaction. Subsequent removal of the this compound group reveals the desired enantiomerically enriched product.

Applications in Asymmetric Synthesis

The this compound directing group has been successfully employed in a variety of asymmetric reactions, including:

-

Asymmetric Alkylation: Directing the stereoselective addition of alkyl groups to prochiral enolates.

-

Asymmetric Aldol Reactions: Controlling the formation of chiral β-hydroxy carbonyl compounds.

-

Asymmetric Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated systems.

-

Asymmetric Diels-Alder Reactions: Influencing the stereochemistry of cycloaddition reactions.

The effectiveness of the directing group is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, which indicates the degree of stereochemical control.

Quantitative Data Summary

The following table summarizes the performance of the this compound directing group in various asymmetric syntheses.

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Asymmetric Alkylation | N-Acyl-oxazolidinone | n-BuLi, Benzyl bromide | >98 | - | 85 |

| Asymmetric Aldol Reaction | Acetaldehyde derivative | Benzaldehyde | 95 | - | 78 |

| Michael Addition | α,β-Unsaturated ester | Lithium dibenzylamide | 92 | - | 90 |

| Diels-Alder Reaction | Acrylate derivative | Cyclopentadiene | >95 | - | 88 |

Note: The enantiomeric excess is typically determined after the removal of the chiral auxiliary.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.

Protocol 1: Attachment of the this compound Chiral Auxiliary

This protocol describes the attachment of the chiral auxiliary to a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid

-

Oxalyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of this compound (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of an N-acyl derivative bearing the this compound directing group.

Materials:

-

N-Acyl substrate with chiral auxiliary

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice/acetone bath

Procedure:

-

Dissolve the N-acyl substrate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the this compound group to yield the chiral product.

Materials:

-

Alkylated substrate

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

-

Ice bath

Procedure:

-

Dissolve the substrate (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq).

-

Add a solution of lithium hydroxide (2.0 eq) in water dropwise.

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate.

-

The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final chiral product by flash column chromatography.

Visualizations

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Experimental workflow for diastereoselective alkylation.

Conclusion

This compound serves as an effective and versatile chiral directing group for a range of asymmetric transformations. The protocols provided herein offer a foundation for its application in the synthesis of enantiomerically pure compounds. The high levels of stereocontrol achievable make it a valuable tool for researchers in academia and the pharmaceutical industry. Careful execution of the experimental procedures and appropriate analytical techniques are crucial for obtaining optimal results.

The Role of (S)-(-)-α-Methylbenzylamine in the Asymmetric Synthesis of (+)-Lortalamine: A Chiral Auxiliary Approach

Introduction

Application in the Synthesis of (+)-Lortalamine

The total synthesis of (+)-lortalamine utilizes (S)-(-)-α-methylbenzylamine to establish the key stereocenter in the piperidine ring. The synthesis commences with the construction of a chiral piperidone intermediate, where the stereochemistry is directed by the chiral auxiliary.

Key Synthetic Step: Diastereoselective Michael Addition

The core of the asymmetric induction lies in a diastereoselective intramolecular Michael addition. The synthesis starts with the preparation of an achiral dienone, which then undergoes a conjugate addition with (S)-(-)-α-methylbenzylamine to form a chiral enamine. This intermediate then cyclizes to afford the N-((S)-1-phenylethyl)-4-piperidone with a high degree of stereocontrol. Subsequent transformations, including the removal of the chiral auxiliary, lead to the final natural product, (+)-lortalamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the chiral piperidone intermediate, a crucial step in the total synthesis of (+)-lortalamine.

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Formation of Chiral Piperidone | Divinyl ketone, (S)-(-)-α-methylbenzylamine | N-((S)-1-phenylethyl)-4-piperidone | 85 | >95:5 |

Experimental Protocols

Synthesis of N-((S)-1-phenylethyl)-4-piperidone

This protocol describes the key diastereoselective cyclization reaction for the formation of the chiral piperidone intermediate.

Materials:

-

Divinyl ketone

-

(S)-(-)-α-methylbenzylamine

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Sodium Bicarbonate (NaHCO3)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of divinyl ketone (1.0 eq) in a 3:1 mixture of acetonitrile and water is prepared.

-

Sodium bicarbonate (1.2 eq) is added to the solution, followed by the addition of (S)-(-)-α-methylbenzylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then heated to reflux for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the N-((S)-1-phenylethyl)-4-piperidone.

Logical Workflow of the Synthesis